1-(2,6-Dimethylpyridin-4-yl)propan-2-one
Description
1-(2,6-Dimethylpyridin-4-yl)propan-2-one is a ketone derivative featuring a pyridine ring substituted with two methyl groups at the 2- and 6-positions, attached to a propan-2-one moiety. The compound’s structure combines the aromatic and electron-deficient nature of pyridine with the reactivity of a ketone group.
Properties
IUPAC Name |
1-(2,6-dimethylpyridin-4-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-10(6-9(3)12)5-8(2)11-7/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEJYTZYBXTSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501216 | |
| Record name | 1-(2,6-Dimethylpyridin-4-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70660-28-5 | |
| Record name | 1-(2,6-Dimethylpyridin-4-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylpyridin-4-yl)propan-2-one typically involves the reaction of 2,6-dimethylpyridine with propan-2-one under specific conditions. One common method is the Friedel-Crafts acylation, where 2,6-dimethylpyridine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylpyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Secondary alcohols.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
1-(2,6-Dimethylpyridin-4-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 1-(2,6-Dimethylpyridin-4-yl)propan-2-one, differing primarily in substituents and ring systems:
Key Observations:
- Pyridine vs. Cyclopentane Rings: The pyridine ring in the target compound introduces aromaticity and electron deficiency, which may enhance intermolecular interactions (e.g., hydrogen bonding or π-π stacking) compared to the non-aromatic cyclopentane ring in compound 210 .
- Basicity Differences : Pelletierine (XS) contains a piperidine ring with a basic amine group, making it more polar and bioactive (e.g., anti-helminthic properties) compared to the pyridine-based target compound .
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- Solubility : The pyridine ring’s electron-withdrawing nature may reduce solubility in polar solvents compared to Pelletierine (XS), which has a basic amine group enhancing water solubility .
- Reactivity : The ketone group in the target compound is likely less nucleophilic than in compound 210 due to the electron-deficient pyridine ring.
Biological Activity
Overview
1-(2,6-Dimethylpyridin-4-yl)propan-2-one, with the molecular formula C11H15NO, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a propan-2-one group attached to the 4-position of a 2,6-dimethylpyridine ring. Research indicates that it may possess significant antimicrobial and antifungal properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biochemical pathways. Notably, it may act as an inhibitor of enzymes involved in microbial cell wall synthesis, which contributes to its antimicrobial effects. The compound's ability to modulate enzyme activity suggests potential roles in drug development for treating infections caused by resistant strains of bacteria and fungi.
Antimicrobial Properties
Several studies have highlighted the antimicrobial efficacy of this compound. In vitro assays demonstrated that the compound exhibits significant activity against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound has the potential to be developed into an effective antimicrobial agent.
Antifungal Activity
In addition to its antibacterial properties, this compound has been shown to possess antifungal activity. Studies reported that it effectively inhibits the growth of pathogenic fungi, including Candida species. The mechanism underlying this antifungal action may involve disruption of fungal cell membrane integrity or interference with metabolic pathways critical for fungal survival.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the antimicrobial properties of various pyridine derivatives, including this compound. The study utilized a series of clinical isolates from patients with infections resistant to conventional antibiotics. The compound demonstrated potent activity against multidrug-resistant strains, suggesting its potential as a lead compound for further drug development.
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with established antifungal agents. Results indicated enhanced efficacy when used in combination with fluconazole against Candida albicans, reducing the MIC significantly and highlighting the potential for combination therapies in treating resistant fungal infections.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Structure–activity relationship (SAR) studies revealed that modifications to the pyridine ring could improve potency and selectivity against target pathogens. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at position 3 | Increased antibacterial potency |
| Halogenation at position 5 | Enhanced antifungal activity |
These findings underscore the importance of chemical modifications in developing more effective derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,6-Dimethylpyridin-4-yl)propan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. Key parameters include:
- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., over-alkylation).
- Catalyst selection : Use Lewis acids like AlCl₃ for acylation or Pd-based catalysts for Suzuki-Miyaura coupling .
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through recrystallization using ethanol/water mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Confirm the presence of the pyridine ring (δ 8.0–8.5 ppm for aromatic protons) and ketone group (δ 2.1–2.3 ppm for methyl groups adjacent to carbonyl) .
- Mass spectrometry (MS) : Look for molecular ion peaks at m/z 177.1 (M⁺) .
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity ≥98% .
Q. What are the key stability considerations for this compound during storage?
- Methodological Answer :
- Degradation risks : The pyridine ring is susceptible to oxidation under ambient light, while the ketone group may hydrolyze in humid conditions .
- Storage protocol :
- Store in amber vials at –20°C under inert gas (N₂ or Ar).
- Use desiccants (e.g., silica gel) to minimize moisture .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Software tools : Use Gaussian or ORCA for DFT calculations to map electron density on the pyridine ring and ketone group, identifying nucleophilic/electrophilic sites .
- Reaction mechanism : Simulate transition states for acylation reactions to optimize catalyst-substrate interactions (e.g., Pd(0) complexes for cross-coupling) .
- Case study : Molecular dynamics (MD) simulations revealed that steric hindrance from the 2,6-dimethyl groups reduces undesired π-π stacking in catalytic cycles .
Q. What experimental strategies resolve contradictions in bioactivity data (e.g., inconsistent enzyme inhibition results)?
- Methodological Answer :
- Control variables :
- Buffer pH : Enzymatic assays at pH 7.4 (physiological conditions) vs. pH 6.5 (lysosomal conditions) can alter binding affinity .
- Temperature : Perform assays at 25°C and 37°C to assess thermal stability of ligand-enzyme complexes .
- Statistical validation : Use ANOVA to compare inhibition IC₅₀ values across replicates, ensuring p < 0.05 .
Q. How can researchers design derivatives to enhance the compound’s bioavailability?
- Methodological Answer :
- Structural modifications :
- Introduce hydroxyl groups at the pyridine C4 position to improve water solubility.
- Replace the ketone with a bioisostere (e.g., amide) to resist metabolic degradation .
- In vitro testing : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and predict intestinal absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
